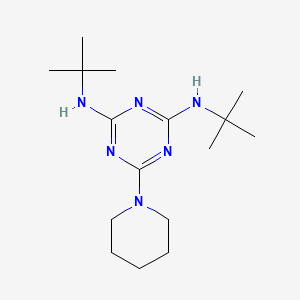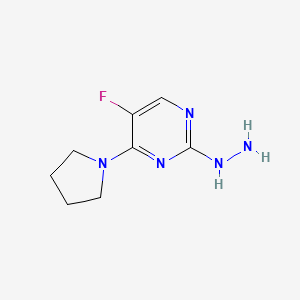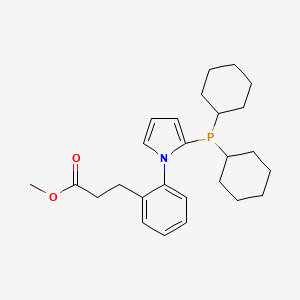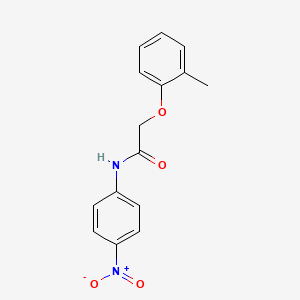
(3S,3'S)-3,3'-Dicyclohexyl-3,3',4,4'-tetrahydro-1,1'-biisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,3’S)-3,3’-Dicyclohexyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features two cyclohexyl groups and a biisoquinoline core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3’S)-3,3’-Dicyclohexyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the biisoquinoline core, followed by the introduction of cyclohexyl groups through substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (3S,3’S)-3,3’-Dicyclohexyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,3’S)-3,3’-Dicyclohexyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The cyclohexyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3S,3’S)-3,3’-Dicyclohexyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features allow it to bind to specific proteins or enzymes, making it useful in drug discovery and development.
Medicine
In medicine, (3S,3’S)-3,3’-Dicyclohexyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline has potential applications as a therapeutic agent. Its ability to interact with biological targets can be harnessed to develop new treatments for various diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications that require high performance and durability.
Mechanism of Action
The mechanism of action of (3S,3’S)-3,3’-Dicyclohexyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (3R,3’R)-3,3’-Dicyclohexyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline
- (3S,3’S)-3,3’-Dicyclohexyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline derivatives with different substituents
Uniqueness
(3S,3’S)-3,3’-Dicyclohexyl-3,3’,4,4’-tetrahydro-1,1’-biisoquinoline is unique due to its specific stereochemistry and structural features. The presence of cyclohexyl groups and the biisoquinoline core confer distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity.
Properties
Molecular Formula |
C30H36N2 |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(3S)-3-cyclohexyl-1-[(3S)-3-cyclohexyl-3,4-dihydroisoquinolin-1-yl]-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C30H36N2/c1-3-11-21(12-4-1)27-19-23-15-7-9-17-25(23)29(31-27)30-26-18-10-8-16-24(26)20-28(32-30)22-13-5-2-6-14-22/h7-10,15-18,21-22,27-28H,1-6,11-14,19-20H2/t27-,28-/m0/s1 |
InChI Key |
NYRJHSMDZUDNDE-NSOVKSMOSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2CC3=CC=CC=C3C(=N2)C4=N[C@@H](CC5=CC=CC=C54)C6CCCCC6 |
Canonical SMILES |
C1CCC(CC1)C2CC3=CC=CC=C3C(=N2)C4=NC(CC5=CC=CC=C54)C6CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B14918688.png)
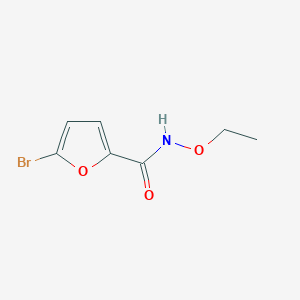
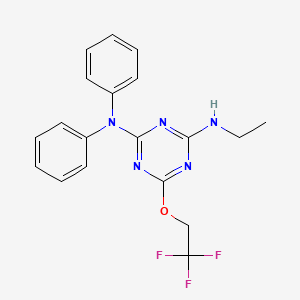
![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methyl-2-phenoxyacetamide](/img/structure/B14918700.png)
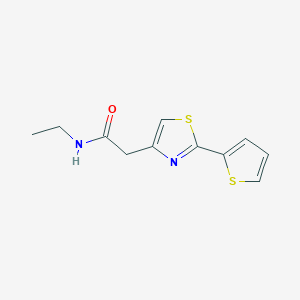

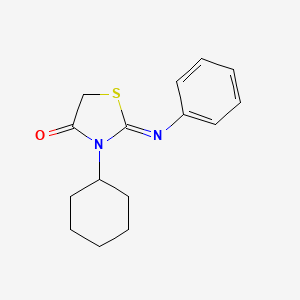

![3-Methoxy-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14918734.png)
![(2E)-3-phenyl-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}prop-2-enamide](/img/structure/B14918742.png)
